

O-Desmethyl Gefitinib D8: A Technical Safety and Handling Guide for Researchers

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Compound of Interest

Compound Name: O-Desmethyl gefitinib D8

Cat. No.: B12430839

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For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the safety, handling, and physicochemical properties of **O-Desmethyl gefitinib D8**. Due to the absence of a specific Safety Data Sheet (SDS) for the deuterated form, this document synthesizes available data for the non-deuterated analogue and outlines best practices for handling deuterated compounds.

O-Desmethyl gefitinib is an active metabolite of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib.^[1] The deuterated version, **O-Desmethyl gefitinib D8**, is a valuable tool in research, particularly in pharmacokinetic and metabolism studies.

Safety and Hazard Information

A specific Safety Data Sheet for **O-Desmethyl gefitinib D8** is not readily available. However, safety data for the non-deuterated parent compound, O-Desmethyl gefitinib, presents conflicting information. Researchers should handle this compound with caution, adhering to the more conservative safety classifications.

One supplier, MedChemExpress, classifies O-Desmethyl gefitinib as hazardous with the following classifications:

- Acute toxicity, oral (Category 4), H302: Harmful if swallowed.^{[2][3]}
- Skin corrosion/irritation (Category 2), H315: Causes skin irritation.^{[2][3]}

- Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
- Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

In contrast, a Safety Data Sheet from Cayman Chemical for O-Desmethyl gefitinib states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).

Given this discrepancy, it is prudent to handle O-Desmethyl gefitinib and its deuterated analogue with the assumption that it is hazardous. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a fume hood.

Physicochemical Properties

The physical and chemical properties of O-Desmethyl gefitinib and its deuterated analogue are summarized below.

O-Desmethyl gefitinib

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₂ ClFN ₄ O ₃	
Molecular Weight	432.88 g/mol	
Appearance	Off-white to light yellow solid	
Melting Point	117-120 °C	
Purity (LCMS)	99.40%	

O-Desmethyl gefitinib D8

Property	Value	Source
Molecular Formula	C21H14D8ClFN4O3	
Molecular Weight	440.93 g/mol	
IUPAC Name	4-(3-chloro-4-fluoroanilino)-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-7-ol	
Computed XLogP3	3.8	

Handling and Storage of Deuterated Compounds

Deuterated compounds like **O-Desmethyl gefitinib D8** require specific handling and storage procedures to maintain their isotopic integrity. The primary concern is the potential for hydrogen-deuterium (H-D) exchange with atmospheric moisture.

Storage:

- Store in a tightly sealed container in a cool, dry place.
- Recommended storage temperature is -20°C for long-term stability.
- Protect from light and moisture.

Handling:

- Handle under an inert atmosphere (e.g., argon or nitrogen) whenever possible.
- Use dry glassware and solvents to minimize isotopic dilution.
- Allow the container to warm to room temperature before opening to prevent condensation.

Experimental Protocols

While a specific, detailed experimental protocol for a key experiment involving **O-Desmethyl gefitinib D8** is not available, the following general protocol outlines the safe handling and

preparation of the compound for a typical in vitro assay.

Protocol: Preparation of **O-Desmethyl gefitinib D8** Stock Solution for in vitro EGFR Inhibition Assay

Objective: To prepare a stock solution of **O-Desmethyl gefitinib D8** for use in an enzymatic assay to determine its inhibitory activity against EGFR.

Materials:

- **O-Desmethyl gefitinib D8** solid
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Inert gas (Argon or Nitrogen)
- Dry, sterile microcentrifuge tubes
- Calibrated micropipettes with low-retention tips
- Vortex mixer
- Analytical balance

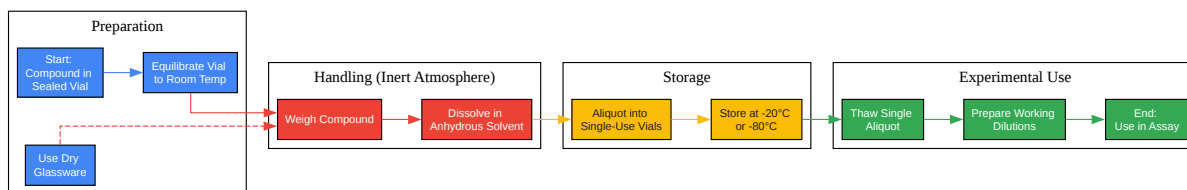
Procedure:

- Pre-weighing Preparation:
 - Ensure all glassware (e.g., vials, spatulas) is thoroughly dried in an oven and cooled in a desiccator.
 - Allow the container of **O-Desmethyl gefitinib D8** to equilibrate to room temperature before opening.
- Weighing:
 - In a chemical fume hood or under a gentle stream of inert gas, carefully weigh the desired amount of **O-Desmethyl gefitinib D8** into a pre-tared, dry microcentrifuge tube.

- Dissolution:
 - Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mM).
 - Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) or sonication may be used to aid dissolution if necessary.
- Aliquoting and Storage:
 - To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in dry, sterile microcentrifuge tubes.
 - Purge the headspace of each aliquot with inert gas before sealing.
 - Store the aliquots at -20°C or -80°C for long-term stability.
- Preparation of Working Solutions:
 - On the day of the experiment, thaw a single aliquot of the stock solution.
 - Prepare further dilutions of the stock solution in the appropriate assay buffer to achieve the desired final concentrations for the experiment.

Visualized Workflow: Safe Handling of Deuterated Compounds

The following diagram illustrates a recommended workflow for the safe handling and preparation of deuterated compounds in a laboratory setting.



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Safe Handling Workflow for Deuterated Compounds.

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